molecular formula C9H8N2OS2 B13411699 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Cat. No.: B13411699
M. Wt: 224.3 g/mol
InChI Key: FXEUXLHKWAGYLU-UHFFFAOYSA-N
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Description

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur atoms in both the thiophene and mercapto groups contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the reaction of 2-thiophenemethanol with 2-mercapto-4-hydroxypyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its aromatic structure allows it to interact with nucleic acids and other biomolecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-hydroxypyrimidine: Lacks the thiophene ring but shares the mercapto and hydroxyl groups.

    6-(Thiophen-2-ylmethyl)pyrimidin-4-ol: Lacks the mercapto group but contains the thiophene and hydroxyl groups.

    2-Mercapto-6-methylpyrimidin-4-ol: Contains a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is unique due to the presence of both the thiophene and mercapto groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-sulfanylidene-6-(thiophen-2-ylmethyl)-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEUXLHKWAGYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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